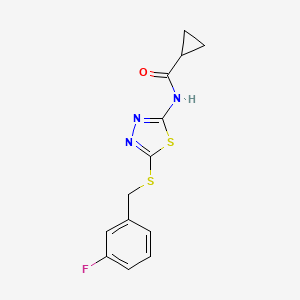![molecular formula C17H16N2OS2 B2915559 N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide CAS No. 941966-37-6](/img/structure/B2915559.png)
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]thiazol-5-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety. They are often used in the synthesis of various pharmaceuticals and bioactive compounds . For example, a benzo[d]thiazole-based fluorescent probe was developed for selectively sensing cysteine .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazol-5-yl compounds can be analyzed using various spectroscopic techniques such as IR, UV-visible, NMR, and mass spectroscopy . The specific molecular structure of “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving benzo[d]thiazol-5-yl compounds can be quite diverse, depending on the specific substituents present on the molecule . Without specific information on “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure . Without more information on “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide”, it’s difficult to provide a detailed analysis of its physical and chemical properties.Applications De Recherche Scientifique
Cytotoxicity and Antimicrobial Activity
- A study synthesized a series of derivatives and characterized them to find marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds show promise in psychotropic, anti-inflammatory, and antimicrobial applications, demonstrating a correlation between biological results and structural characteristics (Zablotskaya et al., 2013).
Anti-inflammatory and Psychotropic Activity
- New derivatives were synthesized, revealing significant anti-inflammatory and psychotropic activities in vivo, indicating potential therapeutic applications in related disorders (Zablotskaya et al., 2013).
Corrosion Inhibition
- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer high inhibition efficiencies and stability, suggesting their potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Tissue Damage and MMP Inhibition
- 4-Thiazolidinone derivatives combining benzisothiazole and 4-thiazolidinone frameworks were synthesized and evaluated for their effectiveness against the inflammatory/oxidative process involving free radicals and inflammatory mediators. These compounds show potential wound healing effects and inhibit MMP-9 at nanomolar levels, suggesting applications in tissue damage control and inflammation (Incerti et al., 2018).
Luminescent Properties for White Light Emission
- Benzothiazole derivatives were prepared and their luminescence properties investigated. These compounds exhibit bright emissions in aggregated states, making up the component elements of white light. This suggests their use in white-light emitting devices, indicating a potential application in the development of luminescent materials (Lu et al., 2017).
Mécanisme D'action
The mechanism of action of benzo[d]thiazol-5-yl compounds can vary widely depending on their specific structure and the biological target they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide”.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-2-5-14(6-3-12)21-9-8-17(20)19-13-4-7-16-15(10-13)18-11-22-16/h2-7,10-11H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCZWMKYOLDHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)SC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

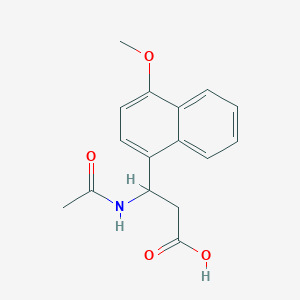
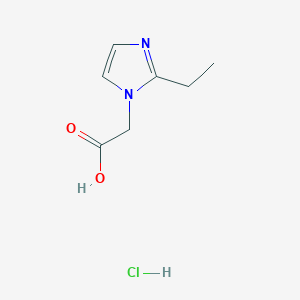
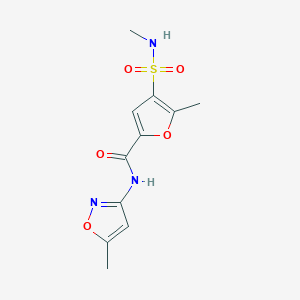

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)
![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)
![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
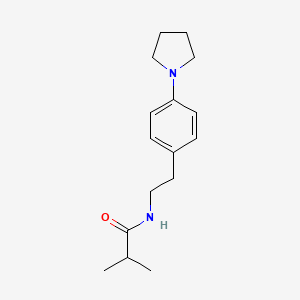
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)
